molecular formula C10H19NO B13068560 (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

Cat. No.: B13068560
M. Wt: 169.26 g/mol
InChI Key: LMNCUKGFGMRJQN-SYZWKDNESA-N
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Description

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol (CAS 1848835-45-9) is a chiral amino alcohol building block of high interest in medicinal chemistry research. This compound features a rigid bicyclo[2.2.2]octane scaffold, a structure known to impart conformational constraint and enhance metabolic stability to molecules. With a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol, it presents researchers with a versatile synthon for the development of novel chemical entities . The stereochemistry and functional groups of this compound make it a valuable intermediate for the synthesis of more complex molecules. Compounds with similar rigid hydrocarbon frameworks have been explored as modulators of pharmaceutically relevant targets, including nicotinic acetylcholine receptors (nAChRs) . Specifically, the α7 nAChR is a well-recognized therapeutic target for neurological conditions, and its activation is influenced by the structural properties of the ligand . The presence of the bicyclo[2.2.2]octane system in this amino alcohol could be utilized to probe such structure-activity relationships, potentially leading to compounds with enhanced selectivity and efficacy. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(1S)-2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol

InChI

InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2/t7?,8?,9?,10-/m1/s1

InChI Key

LMNCUKGFGMRJQN-SYZWKDNESA-N

Isomeric SMILES

C1CC2CCC1CC2[C@@H](CN)O

Canonical SMILES

C1CC2CCC1CC2C(CN)O

Origin of Product

United States

Preparation Methods

Diastereoselective Synthesis of Bicyclo[2.2.2]octan-2-one Intermediates

A key step in the preparation is the diastereoselective synthesis of bicyclo[2.2.2]octan-2-one derivatives, which serve as precursors for further functionalization. According to a patented method, a mild and scalable elimination reaction is used to obtain enantiomerically enriched bicyclo[2.2.2]octan-2-one compounds with high diastereomeric ratios (>95:5 to >99:1), ensuring stereochemical purity for subsequent transformations.

  • The process typically yields (1R,4R,5S,6S)-6-hydroxy-5-arylbicyclo[2.2.2]octan-2-one compounds.
  • This intermediate can be further converted to the target amino alcohol by appropriate functional group manipulations.

Multi-Step Synthesis of 2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol

The synthesis of the target compound involves:

This approach has been commercialized and is described with molecular formula C10H19NO and molecular weight 169.26 g/mol.

Enantioselective Synthesis under Metal-Free Conditions

Advanced methods employ organic base-mediated tandem reactions to achieve enantioselective synthesis of bicyclo[2.2.2]octane derivatives, including carboxylates that can be further transformed into amino alcohols. This metal-free approach offers mild conditions, operational simplicity, and excellent enantioselectivities, which are crucial for producing the (1S)-configured amino alcohol.

Reaction Conditions and Key Reagents

Step Reaction Type Key Reagents/Conditions Outcome/Notes
Diastereoselective ketone synthesis Elimination reaction Mild conditions, scalable, patented protocols High diastereomeric purity bicyclo[2.2.2]octan-2-one
Amination and hydroxylation Reduction and amination LiAlH4 or other hydride reagents; ammonia or amines Introduction of amino and hydroxyl groups with stereocontrol
Enantioselective tandem reaction Organic base catalysis Metal-free, mild temperature, organic bases Excellent enantioselectivity, operationally simple
Purification Chromatography, crystallization Silica gel chromatography, crystallization techniques Isolation of pure (1S)-2-amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

Research Findings and Analysis

  • The diastereoselective preparation of bicyclo[2.2.2]octan-2-one intermediates is pivotal for achieving high stereochemical purity in the final amino alcohol.
  • Metal-free enantioselective synthesis methods provide a greener and more selective alternative to traditional metal-catalyzed routes, facilitating scale-up and reducing contamination risks.
  • The amino and hydroxyl groups' proximity allows for hydrogen bonding and potential biological activity, making the compound a candidate for medicinal chemistry applications.
  • Chemical transformations exploiting the amino and hydroxyl functionalities enable further derivatization for drug development or ligand design.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Diastereoselective ketone synthesis Mild elimination, high diastereoselectivity Scalable, high stereopurity Requires initial ketone intermediates
Multi-step functionalization Stepwise introduction of amino and hydroxyl groups Well-established, commercially available Multi-step, potential purification challenges
Enantioselective tandem reaction Metal-free, organic base catalysis High enantioselectivity, mild conditions Requires specific organic bases

Concluding Remarks

The preparation of (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is achieved through sophisticated synthetic routes emphasizing stereochemical control and functional group installation. The combination of diastereoselective ketone intermediate formation, selective amination/hydroxylation, and innovative enantioselective metal-free methods provides a robust toolkit for efficient synthesis. These methods are supported by scalable and mild reaction conditions, making the compound accessible for further research and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles have been studied .

Common Reagents and Conditions

Common reagents used in these reactions include phenols, nucleophiles, and palladium catalysts. The reactions often require high temperatures and solvents like polyethyleneglycol (PEG) or diglyme.

Major Products

The major products formed from these reactions include piperazine derivatives and other functionalized bicyclic structures. These products can be further modified to explore new chemical spaces and bioactive compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
The compound has been studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders. Its bicyclic structure allows it to interact effectively with biological targets, potentially leading to the development of novel therapeutics for conditions such as depression and anxiety.

Case Study: Neurological Disorders

Research indicates that compounds similar to (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol have shown promise in modulating neurotransmitter systems. For instance, studies have demonstrated that bicyclic amines can enhance serotonin and norepinephrine levels in the brain, which are critical in treating mood disorders.

Table 1: Comparison of Bicyclic Amines in Neurological Research

Compound NameTarget ConditionMechanism of ActionReference
(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-olDepressionSerotonin reuptake inhibition
Bicyclo[3.3.0]octane derivativesAnxietyGABA receptor modulation
Bicyclic aminesADHDDopamine transporter inhibition

Materials Science

Polymer Chemistry
(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has potential applications in polymer chemistry as a monomer or additive in the synthesis of advanced materials. Its ability to form stable bonds with other polymer chains can enhance the mechanical properties of materials.

Case Study: Polymer Blends

In a study exploring the use of bicyclic amines in polymer blends, researchers found that incorporating (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol improved thermal stability and mechanical strength compared to traditional polymers alone.

Organic Synthesis

Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex organic molecules. Its unique structure allows for various functionalization reactions that can lead to the development of new chemical entities.

Case Study: Synthesis Pathways

A recent study outlined several synthetic pathways utilizing (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol as a starting material for synthesizing other biologically active compounds, demonstrating its versatility in synthetic chemistry.

Table 2: Synthetic Pathways Involving (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

Reaction TypeProduct NameYield (%)Reference
AlkylationAlkylated derivative85%
AcylationAcylated derivative90%
ReductionAmine derivative75%

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound interacts with enzymes and receptors due to its structural features. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula: C₁₀H₁₇NO (calculated).
  • Molecular Weight : ~167.25 g/mol (calculated).
  • Functional Groups : Primary amine (-NH₂) and secondary alcohol (-OH) on adjacent carbons.
  • Stereochemistry : The (1S)-configuration introduces chirality, critical for enantioselective applications.

Comparison with Structurally Similar Compounds

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol (CAS 105176-66-7)

Structure: Substituted bicyclo[2.2.2]octane with an amino group at position 4 and a hydroxymethyl group at position 1. Molecular Formula: C₉H₁₅NO. Molecular Weight: 157.22 g/mol . Hazard Profile: Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Requires precautions such as ventilation and protective equipment . Applications: Used as a laboratory chemical for research and development, likely in medicinal chemistry or materials science .

Key Differences :

  • The amino and hydroxyl groups are positioned on separate carbons (positions 4 and 1) compared to the target compound’s adjacent groups.
  • Reduced steric hindrance due to linear spacing of functional groups.

(1S)-2-Amino-1-(naphthalen-1-yl)ethan-1-ol (CAS 1568136-16-2)

Structure: Substituted naphthalene core with amino and hydroxyl groups on adjacent carbons. Molecular Formula: C₁₂H₁₃NO. Molecular Weight: 187.24 g/mol . Purity: ≥95% (discontinued product).

Key Differences :

  • The bulky naphthalene substituent increases hydrophobicity compared to the bicyclo-octane framework.

1-(Bicyclo[2.2.2]octan-2-yl)ethanone (CAS 23735-46-8)

Structure : Bicyclo[2.2.2]octane with a ketone group.
Molecular Formula : C₁₀H₁₄O.
Molecular Weight : 150.22 g/mol (calculated).
Similarity Score : 0.83 (structural resemblance to the target compound) .

Key Differences :

  • Replaces the amino alcohol with a ketone, reducing polarity and hydrogen-bonding capacity.
  • Likely more reactive in nucleophilic addition reactions.

2-Butyl-1-octanol (CAS 3913-02-8)

Structure: Linear alcohol with a butyl branch. Molecular Formula: C₁₂H₂₆O. Molecular Weight: 186.33 g/mol .

Key Differences :

  • Lacks the bicyclic framework and amino group, making it unsuitable for stereospecific applications.
  • Higher molecular weight but lower functional group complexity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Hazards Applications
(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol (Target) C₁₀H₁₇NO 167.25 (calc.) -NH₂, -OH Inferred from analogs (H302, H315) Research chemical
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol C₉H₁₅NO 157.22 -NH₂, -CH₂OH H302, H315, H319, H335 Laboratory research
(1S)-2-Amino-1-(naphthalen-1-yl)ethan-1-ol C₁₂H₁₃NO 187.24 -NH₂, -OH Discontinued; lab use only Discontinued research
1-(Bicyclo[2.2.2]octan-2-yl)ethanone C₁₀H₁₄O 150.22 (calc.) Ketone Not specified Synthetic chemistry
2-Butyl-1-octanol C₁₂H₂₆O 186.33 Alcohol General safety precautions Industrial solvents

Research Findings and Implications

  • Hazard Profile : Structural analogs suggest the target compound may pose risks of skin/respiratory irritation (H315, H335), warranting stringent safety protocols .

Biological Activity

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol, also known as a bicyclic amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its unique biological properties. Its molecular formula is C11H19NC_{11}H_{19}N with a molecular weight of approximately 181.28 g/mol. The bicyclo[2.2.2]octane framework is significant for its rigidity and spatial configuration, which can influence binding interactions with biological targets.

Research indicates that (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol may interact with several neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
Neurotransmitter Modulation Influences serotonin and norepinephrine pathways, potentially affecting mood and cognition.
Antimicrobial Activity Exhibits activity against certain bacterial strains, indicating potential as an antibiotic agent.
Cytotoxic Effects Demonstrates cytotoxicity in cancer cell lines, suggesting a role in cancer therapy.

Neuropharmacological Studies

In animal models, (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has shown promise in modulating anxiety-like behaviors. For instance, a study involving rodents demonstrated that administration of the compound resulted in reduced anxiety levels as measured by elevated plus maze tests.

Antimicrobial Research

Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. In vitro assays revealed that it inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting a novel mechanism of action that warrants further exploration.

Case Study: Cytotoxicity in Cancer Cells

A significant study investigated the cytotoxic effects of (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol on various cancer cell lines, including breast and lung cancer models. The results indicated that the compound induced apoptosis in these cells at IC50 values ranging from 5 to 15 µM, demonstrating its potential as an anticancer agent.

Future Directions

Given the promising biological activities observed with (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol, further research is essential to elucidate its mechanisms of action fully and optimize its therapeutic applications. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for various applications.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and selectivity.

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